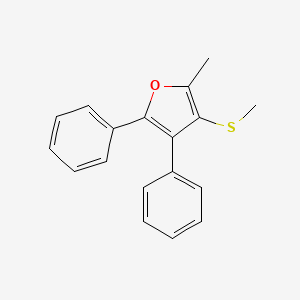
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate typically involves the reaction of appropriate pyrazole derivatives with benzoic acid or its derivatives. One common method includes the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2,5-Dihydro-1H-pyrazol-3-yl)methyl benzoate
- (2-Chloro-1H-pyrazol-3-yl)methyl benzoate
- (2,5-Dihydro-1H-pyrazol-3-yl)methyl acetate
Uniqueness
(2-Chloro-2,5-dihydro-1H-pyrazol-3-yl)methyl benzoate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and can be exploited in the design of new compounds with desired properties.
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
(2-chloro-1,5-dihydropyrazol-3-yl)methyl benzoate |
InChI |
InChI=1S/C11H11ClN2O2/c12-14-10(6-7-13-14)8-16-11(15)9-4-2-1-3-5-9/h1-6,13H,7-8H2 |
Clave InChI |
JDSRESVFEANBRY-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(N(N1)Cl)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


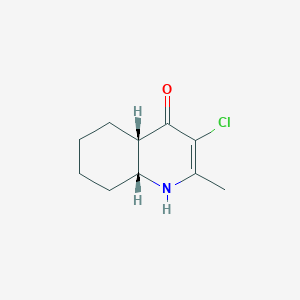
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
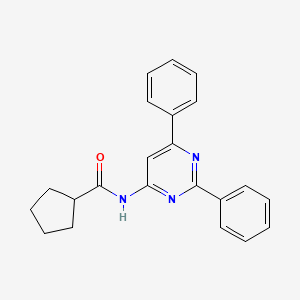
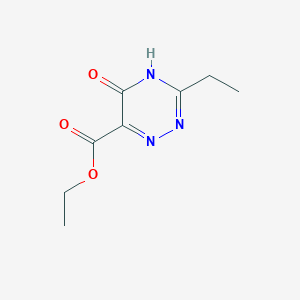
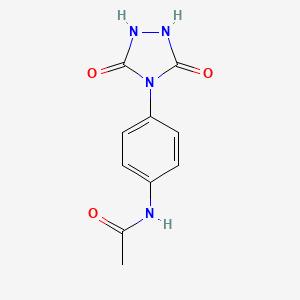
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
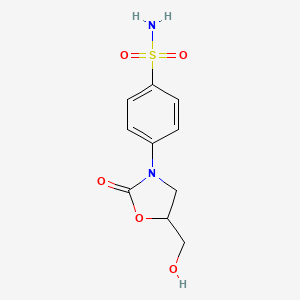
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
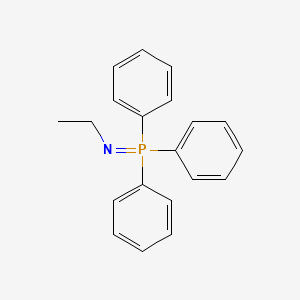

![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
